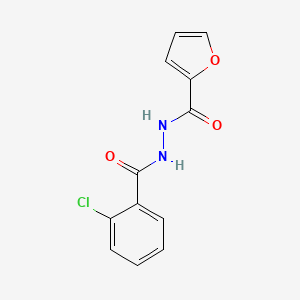

N'-(2-chlorobenzoyl)-2-furohydrazide

Overview

Description

N-(2-chlorobenzoyl)-2-furohydrazide, also known as furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of edema and hypertension. The chemical structure of furosemide consists of a furosemide ring, a benzoyl group, and a hydrazide group, which are responsible for its diuretic properties. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This leads to increased urine output and reduced fluid retention. Furosemide acts on the thick ascending limb of the loop of Henle in the kidneys, where it inhibits the Na+/K+/2Cl- co-transporter. This results in decreased reabsorption of sodium and chloride ions, leading to increased urine output.

Biochemical and Physiological Effects:

Furosemide has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, particularly hypokalemia, due to increased excretion of potassium in the urine. Furosemide can also cause metabolic alkalosis, as it increases the excretion of hydrogen ions in the urine. Furosemide can also cause ototoxicity, particularly in high doses, due to its effects on the inner ear.

Advantages and Limitations for Lab Experiments

Furosemide is widely used in laboratory experiments due to its diuretic properties and its ability to induce electrolyte imbalances. It is commonly used in studies of renal function and in the study of hypertension. However, N'-(2-chlorobenzoyl)-2-furohydrazide can also have a number of limitations in laboratory experiments, particularly due to its effects on electrolyte balance. Careful monitoring of electrolyte levels is required when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for research on N'-(2-chlorobenzoyl)-2-furohydrazide. One area of research is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Another area of research is the study of the long-term effects of this compound use, particularly in patients with chronic renal failure. Finally, there is a need for further research on the mechanism of action of this compound, particularly in relation to its effects on electrolyte balance and its potential for ototoxicity.

Synthesis Methods

The synthesis of N'-(2-chlorobenzoyl)-2-furohydrazide involves the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoyl chloride. This is then reacted with hydrazine to form N-(2-chlorobenzoyl)-2-furohydrazide, which is the final product.

Scientific Research Applications

Furosemide has been extensively studied for its diuretic properties and its use in the treatment of various medical conditions. It has been shown to be effective in the treatment of congestive heart failure, pulmonary edema, and hypertension. Furosemide has also been used in the treatment of acute renal failure, although its effectiveness in this area is still being studied.

properties

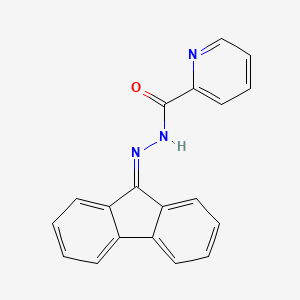

IUPAC Name |

N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVDAHLLKPNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330987 | |

| Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

304878-77-1 | |

| Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)

![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)